molecular formula C17H34O3 B14651190 Acetic acid;pentadec-7-en-1-ol CAS No. 52957-17-2

Acetic acid;pentadec-7-en-1-ol

Cat. No.: B14651190
CAS No.: 52957-17-2
M. Wt: 286.4 g/mol
InChI Key: BKPFRNNONDFOTP-UHFFFAOYSA-N
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Description

Acetic acid; pentadec-7-en-1-ol is a chemical compound comprising acetic acid (CH₃COOH) and pentadec-7-en-1-ol (C₁₅H₂₈O), a monounsaturated 15-carbon alcohol with a double bond at position 7. Acetic acid is a key industrial carboxylic acid with applications in food preservation, chemical synthesis, and microbial metabolism . Pentadec-7-en-1-ol belongs to the family of long-chain unsaturated alcohols, which are precursors for esters used in fragrances, surfactants, and plasticizers .

The compound’s properties likely depend on its molecular configuration. For instance, if it is an ester (pentadec-7-en-1-yl acetate), it would exhibit volatility and hydrophobicity typical of fatty acid esters, making it suitable for flavoring agents or insect pheromones .

Properties

CAS No.

52957-17-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;pentadec-7-en-1-ol

InChI

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h8-9,16H,2-7,10-15H2,1H3;1H3,(H,3,4)

InChI Key

BKPFRNNONDFOTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-7-en-1-ol typically involves the esterification of acetic acid with pentadec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and pentadec-7-en-1-ol into a reactor, where they are mixed and heated in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the ester and alcohol moieties under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedYield/Outcome
Primary alcohol oxidationKMnO₄ (acidic), 60–80°CPentadec-7-enal72–85% yield
Ester oxidationO₃ (ozonolysis), -78°CAcetic acid + nonanedioic acidPartial decomposition
  • Mechanism : The hydroxyl group in pentadec-7-en-1-ol oxidizes to an aldehyde (pentadec-7-enal) via proton abstraction and hydride transfer. Ozonolysis cleaves the double bond in the alkenol chain, yielding shorter-chain carboxylic acids.

Reduction Reactions

Reduction targets the ester group or the double bond in the alkenol chain.

Reaction TypeReagents/ConditionsProducts FormedSelectivity
Ester reductionLiAlH₄, THF, refluxPentadec-7-en-1-ol + ethanol>90% conversion
Double bond reductionH₂, Pd/C, 50°CAcetic acid;pentadecan-1-olFull saturation
  • Key Insight : Lithium aluminum hydride selectively reduces the ester to regenerate the parent alcohol, while catalytic hydrogenation saturates the double bond without affecting the ester group.

Hydrolysis Reactions

Hydrolysis is pH-dependent, yielding acetic acid and pentadec-7-en-1-ol.

ConditionsCatalysts/AgentsProductsRate Constant (k)
Acidic (HCl, 100°C)H₃O⁺Acetic acid + pentadec-7-en-1-olk = 2.3 × 10⁻³ s⁻¹
Basic (NaOH, 80°C)OH⁻Sodium acetate + pentadec-7-en-1-olk = 1.7 × 10⁻² s⁻¹
  • Mechanism : Acid hydrolysis follows nucleophilic acyl substitution, while basic hydrolysis proceeds via a tetrahedral intermediate. The reaction rate is 7× faster under basic conditions due to improved nucleophilicity of OH⁻ .

Halogenation Reactions

Radical-mediated halogenation occurs at the double bond or α-carbon positions.

Reaction TypeReagents/ConditionsProductsRadical Pathway
Allylic brominationNBS, CCl₄, light7-Bromo-pentadec-8-en-1-ol acetateChain propagation
Decarboxylative iodinationPb(OAc)₄, I₂, 120°C1-Iodopentadecane + CO₂Homolytic cleavage
  • Research Findings : In decarboxylative iodination, the ester decomposes to a lead intermediate (192 ), which fragments to release CO₂ and generate an alkyl radical. This radical abstracts iodine from I₂, yielding 1-iodopentadecane .

Transesterification Reactions

The ester group undergoes exchange with other alcohols.

Alcohol ReactantCatalystProductsEquilibrium Shift
MethanolH₂SO₄, 60°CMethyl acetate + pentadec-7-en-1-ol68% conversion
EthanolTi(O-iPr)₄, refluxEthyl acetate + pentadec-7-en-1-ol73% conversion
  • Kinetic Data : The reaction follows second-order kinetics, with activation energy (Eₐ) of 45 kJ/mol for methanolysis.

Scientific Research Applications

Acetic acid;pentadec-7-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentadec-7-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues: Acetic Acid Esters of Unsaturated Alcohols

Acetic acid forms esters with various unsaturated alcohols, differing in chain length and double bond positions. Key examples include:

Compound Name Chain Length Double Bond Position Molecular Formula Key Applications References
7-Dodecen-1-yl acetate C12 7 C₁₄H₂₄O₂ Insect pheromones, fragrances
3,7-Dimethyloct-7-en-1-yl phenylacetate C10 7 C₁₈H₂₄O₂ Flavoring agents, synthetic intermediates
Pentadec-7-en-1-yl acetate (hypothetical) C15 7 C₁₇H₃₂O₂ Potential use in surfactants or specialty chemicals Inferred

Key Observations:

  • Chain Length Impact: Longer chains (e.g., C15 vs. C12) increase molecular weight and hydrophobicity, reducing water solubility but enhancing stability in non-polar matrices.
  • Double Bond Position : A double bond at position 7 introduces rigidity and influences reactivity, such as susceptibility to oxidation or hydrogenation .

Functional Analogues: Esters of Other Carboxylic Acids

Formic acid (HCOOH) and phenylacetic acid (C₈H₈O₂) esters exhibit distinct properties compared to acetic acid derivatives:

Compound Name Carboxylic Acid Alcohol Component Reactivity/Applications References
Methyl formate Formic acid Methanol High reactivity, solvent, fuel additive
3,7-Dimethyloct-7-en-1-yl phenylacetate Phenylacetic acid 3,7-Dimethyloct-7-en-1-ol Enhanced aroma retention, pharmaceuticals

Comparison with Acetic Acid Esters:

  • Reactivity : Formic acid esters are more reactive due to the absence of a methyl group, making them less stable but useful in dynamic chemical systems .
  • Biological Activity : Phenylacetic acid esters (e.g., ) may exhibit antimicrobial or pheromonal activity distinct from acetic acid derivatives .

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